molecular formula C13H13NO3 B15211707 Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate CAS No. 89204-98-8

Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B15211707
CAS No.: 89204-98-8
M. Wt: 231.25 g/mol
InChI Key: KYRAYBPVGRBFBZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the oxazole ring and a 4-ethylphenyl substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and the ester group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
  • Methyl 5-(4-methylphenyl)oxazole-4-carboxylate
  • Methyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Uniqueness

Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

CAS No.

89204-98-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-9-4-6-10(7-5-9)12-11(13(15)16-2)14-8-17-12/h4-8H,3H2,1-2H3

InChI Key

KYRAYBPVGRBFBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC

Origin of Product

United States

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